3,4-Dichloro-5-methylthiophenol

説明

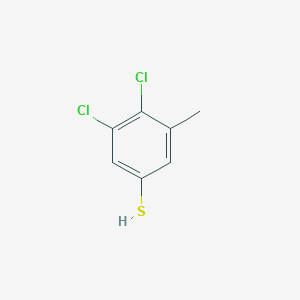

3,4-Dichloro-5-methylthiophenol is a useful research compound. Its molecular formula is C7H6Cl2S and its molecular weight is 193.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,4-Dichloro-5-methylthiophenol (DCMT) is an organosulfur compound recognized for its unique chemical properties and potential biological activities. With the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol, DCMT features a thiophenol structure with chlorine substituents at the 3 and 4 positions and a methyl group at the 5 position. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The structure of DCMT is pivotal to its biological activity. The presence of chlorine atoms enhances its electrophilic nature, allowing it to interact with various biological molecules. This interaction can lead to significant biological effects, including enzyme inhibition and disruption of cellular processes.

Antimicrobial and Antifungal Properties

Research indicates that DCMT exhibits notable antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further investigation in drug development.

Table 1: Antimicrobial Activity of DCMT

| Microorganism | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Broth microdilution |

| Escherichia coli | 64 µg/mL | Broth microdilution |

| Candida albicans | 16 µg/mL | Agar dilution |

These findings suggest that DCMT could be effective against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its broad-spectrum antimicrobial potential .

DCMT acts primarily as an electrophile , engaging with nucleophilic sites on biomolecules. This interaction may lead to:

- Enzyme Inhibition : By modifying active sites of enzymes, DCMT can disrupt metabolic pathways.

- Reactive Oxygen Species (ROS) Induction : Studies have shown that compounds similar to DCMT induce ROS formation, leading to oxidative stress in microbial cells .

Case Studies

- In Vitro Studies : A study demonstrated that DCMT significantly inhibited the growth of pathogenic bacteria in vitro. The study utilized various concentrations and found that lower concentrations effectively reduced bacterial viability.

- In Vivo Studies : Animal model studies indicated that DCMT could reduce infection severity in mice infected with Staphylococcus aureus, suggesting its potential as a therapeutic agent.

Potential Therapeutic Applications

Given its biological activity, DCMT holds promise for several therapeutic applications:

- Antimicrobial Agent : Its effectiveness against resistant strains of bacteria positions it as a valuable candidate for new antibiotic development.

- Antifungal Treatments : With demonstrated efficacy against fungi like Candida albicans, DCMT could contribute to antifungal therapies.

科学的研究の応用

Pharmaceutical Applications

3,4-Dichloro-5-methylthiophenol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for specific reactivity that is beneficial in drug development.

- Synthesis of Antimicrobial Agents : The compound is utilized in the synthesis of antimicrobial agents due to its ability to modify biological activity through substitution reactions. For instance, derivatives of this compound have been studied for their efficacy against resistant bacterial strains .

- Anticancer Properties : Research indicates that compounds derived from this compound may exhibit anticancer properties. Studies have shown that chlorinated thiophenols can interact with cellular pathways involved in tumor growth, making them candidates for further investigation in cancer therapy .

Analytical Chemistry

In analytical chemistry, this compound is significant for its use in high-performance liquid chromatography (HPLC) methods.

- HPLC Method Development : The compound can be analyzed effectively using HPLC techniques. A reverse-phase HPLC method has been developed to isolate impurities from mixtures containing this compound. This method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, making it suitable for pharmacokinetic studies .

| Method | Mobile Phase Composition | Applications |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile + Water + Phosphoric Acid | Isolation of impurities; pharmacokinetics |

Environmental Applications

The environmental applications of this compound are also noteworthy.

- Bioremediation Potential : Due to its chlorinated structure, this compound may play a role in bioremediation efforts. Research into the degradation pathways of chlorinated compounds suggests that certain microbial strains can metabolize these compounds, which could be harnessed to clean contaminated environments .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

- Pharmaceutical Synthesis : A study highlighted the synthesis of a novel antimicrobial agent derived from this compound, demonstrating its effectiveness against specific pathogens resistant to conventional treatments .

- Analytical Techniques : Research published on the HPLC separation techniques emphasizes the scalability and efficiency of isolating this compound for use in pharmacokinetic studies .

- Environmental Impact : Investigations into microbial degradation pathways show promise for utilizing this compound in bioremediation strategies to address environmental pollution caused by chlorinated organic compounds .

特性

IUPAC Name |

3,4-dichloro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFXFNJAVBAVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。